Product packaging for methyl (4R)-4-methyl-6-oxoheptanoate(Cat. No.:CAS No. 52921-01-4)

methyl (4R)-4-methyl-6-oxoheptanoate

Cat. No.: B14631318
CAS No.: 52921-01-4
M. Wt: 172.22 g/mol
InChI Key: ANUTUOGPBVZSJE-SSDOTTSWSA-N
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Description

Methyl (4R)-4-methyl-6-oxoheptanoate is a chiral ester with the CAS Number 41841-53-6, a molecular formula of C9H16O3, and a molecular weight of 172.22 g/mol . This compound is characterized by a methyl ester group and a ketone functionality, making it a valuable chiral building block or synthetic intermediate in organic chemistry research. Its structure suggests potential applications in the synthesis of more complex, stereodefined molecules, such as nitrogen-containing heterocycles or other pharmacologically active compounds . For instance, related 4-methyl-6-oxoheptanoic acid derivatives are listed in pharmacological contexts, hinting at the relevance of this scaffold in medicinal chemistry exploration . The (4R) stereochemistry is particularly significant for researchers requiring high enantiomeric purity in asymmetric synthesis. This product is intended for use in laboratory research and development as a key intermediate. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the scientific literature for specific synthetic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B14631318 methyl (4R)-4-methyl-6-oxoheptanoate CAS No. 52921-01-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52921-01-4

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl (4R)-4-methyl-6-oxoheptanoate

InChI

InChI=1S/C9H16O3/c1-7(6-8(2)10)4-5-9(11)12-3/h7H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

ANUTUOGPBVZSJE-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)CC(=O)C

Canonical SMILES

CC(CCC(=O)OC)CC(=O)C

Origin of Product

United States

Contextualizing Methyl 4r 4 Methyl 6 Oxoheptanoate Within Chiral Ketoester Chemistry

Methyl (4R)-4-methyl-6-oxoheptanoate is a chiral ketoester, a class of organic molecules characterized by the presence of a ketone and an ester functional group, with a stereocenter that imparts chirality. Specifically, it is a γ-ketoester, where the keto group is positioned on the third carbon atom (gamma position) relative to the ester's carbonyl group. The "(4R)" designation specifies the absolute configuration at the chiral center, which is the carbon atom bearing the methyl group at the 4-position.

The structural features of this compound, namely the chiral center and the bifunctional nature of the ketoester moiety, place it firmly within the realm of valuable building blocks in modern organic synthesis. Chiral ketoesters are highly sought after as intermediates in the synthesis of complex, biologically active molecules, including natural products and pharmaceuticals. The presence of multiple functional groups allows for a variety of chemical transformations, enabling chemists to construct intricate molecular architectures with high degrees of stereochemical control.

The general class of β-ketoesters, close relatives of γ-ketoesters, has been extensively studied, with a significant body of research dedicated to their enantioselective synthesis and application in organic reactions. acs.org This extensive knowledge provides a valuable framework for understanding the potential reactivity and utility of γ-ketoesters like this compound.

The Significance of Chiral Methyl Ketones and Esters in Advanced Organic Synthesis and Biological System Investigations

The importance of chiral methyl ketones and esters in the fields of advanced organic synthesis and the investigation of biological systems is well-established. Chirality is a fundamental property of many biological molecules, and as such, the stereochemistry of a synthetic compound can have a profound impact on its biological activity.

In advanced organic synthesis , chiral methyl ketones and esters serve as versatile synthons. The methyl ketone moiety can participate in a wide range of transformations, including aldol (B89426) reactions, Wittig reactions, and various oxidation and reduction reactions. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing numerous avenues for further molecular elaboration. The presence of a chiral center in close proximity to these functional groups allows for diastereoselective reactions, enabling the construction of new stereocenters with a high degree of control. This is particularly crucial in the total synthesis of complex natural products, where the precise arrangement of atoms in three-dimensional space is critical to the molecule's identity and function.

In the context of biological system investigations , chiral molecules are indispensable tools. Enzymes and receptors in biological systems are themselves chiral, and they often exhibit a high degree of stereospecificity, meaning they will interact differently with different enantiomers of a chiral molecule. This "chiral recognition" is a cornerstone of pharmacology. For instance, one enantiomer of a drug may have a desired therapeutic effect, while the other may be inactive or even toxic. nih.gov Therefore, the ability to synthesize enantiomerically pure compounds, such as methyl (4R)-4-methyl-6-oxoheptanoate, is of paramount importance for the development of new drugs and for studying the intricate mechanisms of biological processes. Chiral ketoesters can be used as probes to study enzyme kinetics and specificity or as starting materials for the synthesis of enzyme inhibitors.

Overview of Current Academic Research Trajectories for Methyl 4r 4 Methyl 6 Oxoheptanoate

Strategies for Asymmetric Construction of the (4R) Stereocenter in Ketoesters

The creation of the chiral center at the C4 position is the key challenge in the synthesis of this compound. Several strategies in asymmetric synthesis can be employed to achieve this, including the use of chiral auxiliaries, organocatalysis, and enantioselective catalytic hydrogenation.

Chiral Auxiliary-Mediated Approaches for Enantiocontrol

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction. One of the most well-established methods involves the use of Evans-type oxazolidinone auxiliaries. These auxiliaries have been extensively used in asymmetric transformations such as alkylations and aldol (B89426) reactions.

A plausible strategy for the synthesis of this compound using a chiral auxiliary would involve the conjugate addition of a methyl group to an α,β-unsaturated N-acyloxazolidinone. The chiral auxiliary, attached to the acyl group, effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face and thereby establishing the desired stereochemistry.

The general approach would be as follows:

Acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an appropriate unsaturated acyl chloride to form the N-acyloxazolidinone.

Copper-catalyzed 1,4-conjugate addition of a methyl nucleophile, typically from a methylmagnesium halide or an organocuprate reagent. The Lewis acidic metal can form a complex with the two carbonyl oxygens of the auxiliary, creating a rigid structure that directs the methyl group to attack from the less sterically hindered face. nih.gov

Subsequent removal of the chiral auxiliary under mild conditions to yield the desired (4R)-methyl-substituted carboxylic acid, which can then be esterified to afford this compound.

Table 1: Diastereoselective Conjugate Addition using Evans Auxiliary (Analogous System)
Michael AcceptorNucleophileDiastereomeric RatioReference
α,β-unsaturated-N-alkenoyl-2-oxazolidinonesGrignard reagents (with CuBr·(CH3)2S)High nih.gov

Organocatalytic Asymmetric Synthesis of Related Chiral Ketoesters

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For the construction of the (4R) stereocenter in the target molecule, an organocatalytic asymmetric Michael addition would be a suitable approach. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

A potential synthetic route could involve the reaction of a suitable Michael acceptor with a methylmalonate equivalent in the presence of a chiral organocatalyst, such as a cinchona alkaloid-derived thiourea (B124793) or a chiral primary amine. These catalysts can activate the substrates through the formation of iminium ions or by hydrogen bonding, creating a chiral environment that directs the nucleophilic attack.

For instance, a bifunctional thiourea catalyst derived from a cinchona alkaloid could simultaneously activate both the enone and the malonate nucleophile, facilitating a highly enantioselective conjugate addition. organic-chemistry.org While this approach would introduce a malonate group, a subsequent decarboxylation step would yield the desired methyl-substituted carbon skeleton. The enantioselectivity of these reactions is often high, providing an efficient route to chiral building blocks. organic-chemistry.org

Table 2: Organocatalytic Asymmetric Michael Addition of Malonates to Unsaturated Ketones
Michael AcceptorNucleophileCatalystYield (%)Enantiomeric Excess (ee, %)Reference
Unsaturated 1,4-diketonesMalonatesCinchona alkaloid-derived thiourea/squaramideup to 98up to 93 organic-chemistry.org

Enantioselective Catalytic Hydrogenation Techniques for Beta-Keto Esters

Enantioselective catalytic hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds. While commonly used for the reduction of ketones to chiral alcohols, it can also be applied to the asymmetric reduction of carbon-carbon double bonds.

A potential strategy for the synthesis of this compound would involve the asymmetric hydrogenation of a precursor containing a carbon-carbon double bond at a suitable position. For example, a substrate like methyl 4-methyl-6-oxo-2-heptenoate or methyl 4-methyl-6-oxo-3-heptenoate could be hydrogenated using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand. The chiral catalyst would coordinate to the double bond in a way that favors the delivery of hydrogen from one face, leading to the formation of the (4R) stereocenter with high enantioselectivity.

Table 3: Enantioselective Hydrogenation of Unsaturated Ketones (Analogous Systems)
Substrate TypeCatalyst SystemEnantiomeric Excess (ee, %)Reference
Conjugated trisubstituted enonesIr-N,P complexesup to 99
2-substituted dehydromorpholinesSKP-Rh complexup to 99 d-nb.info

Chemoenzymatic and Biocatalytic Routes to this compound and its Stereoisomers

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems can perform complex chemical transformations with high stereospecificity under mild reaction conditions.

Enzyme-Catalyzed Derivatization of Related Ketones and Ketoacids

Isolated enzymes, such as ketoreductases and lipases, are powerful tools for asymmetric synthesis.

Ketoreductases (KREDs): A potential biocatalytic route to a precursor of this compound is the desymmetrization of a prochiral diketone. For example, the asymmetric reduction of 4-methylheptane-2,6-dione (B14728789) by a ketoreductase could yield the chiral hydroxy-ketone, (4R)-4-methyl-6-hydroxyheptan-2-one. KREDs are known to catalyze the reduction of ketones with high enantioselectivity. almacgroup.com The resulting chiral alcohol could then be chemically converted to the target ketoester. This approach leverages the ability of enzymes to differentiate between two prochiral carbonyl groups in a symmetrical molecule. almacgroup.com

Lipases: Another powerful enzymatic strategy is the kinetic resolution of a racemic mixture. A racemic mixture of methyl 4-methyl-6-hydroxyheptanoate could be subjected to lipase-catalyzed acylation. Lipases can selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. nih.gov By carefully choosing the lipase (B570770) and reaction conditions, it is possible to obtain the desired (4R)-enantiomer of the alcohol (or its acylated derivative) with high enantiomeric excess. For example, lipases from Pseudomonas cepacia and Candida antarctica are commonly used for the resolution of a wide range of alcohols. nih.govnih.gov

Table 4: Lipase-Catalyzed Kinetic Resolution of Alcohols (Analogous Systems)
SubstrateLipaseResolution MethodEnantiomeric Excess (ee, %)Reference
Racemic 3-aryl alkanoic acid estersPseudomonas fluorescensHydrolysis>98 (acid), >99 (ester) researchgate.net
Racemic Morita-Baylis-Hillman acetatesP. fluorescens / P. cepaciaHydrolysis>90 nih.gov

Whole-Cell Biotransformations for Stereospecific Production of Chiral Intermediates

Whole-cell biotransformations utilize intact microbial cells, such as baker's yeast (Saccharomyces cerevisiae), as biocatalysts. These systems contain a multitude of enzymes that can work in concert to perform complex chemical transformations.

Baker's yeast is well-known for its ability to asymmetrically reduce carbonyl compounds, particularly β-ketoesters. acgpubs.org The reduction of a suitable precursor, such as a diketoester or an unsaturated ketoester, could be a viable route to a chiral intermediate for this compound. The various oxidoreductases present in baker's yeast can exhibit different stereoselectivities, and by optimizing reaction conditions or using genetically engineered strains, it is possible to favor the formation of the desired stereoisomer. acgpubs.org For instance, the reduction of β-keto esters by baker's yeast often proceeds with high enantioselectivity. While the reduction of a δ-ketoester like the target molecule is less common, the broad substrate specificity of yeast reductases suggests that this could be a feasible approach.

Table 5: Baker's Yeast-Mediated Reduction of Ketoesters
SubstrateProductEnantiomeric Excess (ee, %)Reference
Methyl acetoacetateMethyl (R)-3-hydroxybutanoate>95
Various β-keto estersCorresponding β-hydroxy estersHigh acgpubs.org

Derivatization from Chiral Precursors and Natural Building Blocks

The use of naturally occurring chiral molecules, often referred to as the "chiral pool," provides an efficient and economical approach to the synthesis of enantiomerically pure compounds. This strategy leverages the inherent stereochemistry of the starting material, which is derived from a biological source, to introduce the desired chirality into the target molecule, thus avoiding the need for asymmetric induction or chiral resolution steps.

Chemical Transformations of Chiral Natural Product Scaffolds

While direct transformations of complex chiral natural product scaffolds to yield this compound are not extensively documented, the principles of such an approach would involve the selective cleavage and functional group manipulation of a larger, stereochemically defined molecule. This strategy is often employed in the synthesis of complex targets where a portion of the natural product's carbon skeleton and its stereocenters can be incorporated into the final structure. The viability of this approach is contingent on identifying a suitable and readily available natural product that contains the requisite (4R)-methyl stereocenter or a precursor that can be readily converted to it.

Multi-Step Synthetic Sequences from Readily Available Chiral Pool Materials

A more practical and widely applied approach involves multi-step synthetic sequences starting from smaller, more abundant chiral pool materials. Terpenes, such as (R)-(+)-pulegone and (R)-(+)-citronellal, are particularly attractive starting materials due to their low cost, availability in high enantiomeric purity, and versatile chemical functionality.

A notable example is the synthesis of this compound from the monoterpene (R)-(+)-pulegone. This synthetic route capitalizes on the existing stereocenter at the C4 position of the pulegone (B1678340) framework.

The synthesis commences with the oxidative cleavage of the endocyclic double bond of (R)-(+)-pulegone. A common method for this transformation is ozonolysis, followed by an oxidative work-up using hydrogen peroxide. This step effectively breaks the cyclohexenone ring to form an intermediate dicarboxylic acid, which upon further reaction yields (R)-pulegonic acid. Subsequent chemical transformations can then be employed to convert this intermediate into the desired this compound.

Another viable chiral precursor is (R)-(+)-citronellal. The synthetic strategy from citronellal (B1669106) involves the selective oxidation of its terminal double bond. This can be achieved through a sequence of reactions, such as protection of the aldehyde, followed by ozonolysis of the double bond and subsequent functional group manipulations to yield the target ketoester. The key to this approach is the preservation of the stereocenter at the C3 position of citronellal, which corresponds to the C4 position in the final product.

The table below outlines a generalized multi-step synthetic sequence from a chiral terpene precursor.

Step Transformation Typical Reagents Intermediate
1Oxidative Cleavage1. O₃, CH₂Cl₂, -78 °C; 2. H₂O₂ or Zn/H₂OChiral carboxylic acid or aldehyde
2Functional Group InterconversionEsterification, oxidation, etc.Various
3Final EsterificationCH₃OH, H⁺ catalystThis compound

Identification of this compound Analogues as Metabolic Intermediates

The structural framework of this compound is found in intermediates of several microbial catabolic pathways. These pathways are primarily associated with the degradation of abundant natural products like terpenes and cyclohexenones, showcasing nature's efficiency in recycling complex carbon skeletons.

Microbial Degradation Pathways of Terpenes and Cyclohexenones

A significant pathway that generates a close analogue of the target compound is the microbial degradation of limonene (B3431351), a widely distributed monoterpene. The bacterium Rhodococcus erythropolis DCL14 has been extensively studied for its ability to utilize limonene as a sole carbon and energy source. In this organism, the degradation of (4R)-limonene proceeds through a novel pathway that involves the formation of (3R)-3-isopropenyl-6-oxoheptanoate. This intermediate shares the core 6-oxoheptanoate (B11819090) structure with the target compound. The pathway is initiated by the epoxidation of the 1,2-double bond of limonene, followed by hydrolysis to a diol, and subsequent oxidation and ring cleavage.

Similarly, the degradation of other monocyclic monoterpenes like carveol (B46549) and dihydrocarveol (B1210190) by R. erythropolis DCL14 also converges on the formation of 3-isopropenyl-6-oxoheptanoate (B1230680). nih.gov This indicates that this keto-acid is a central intermediate in the catabolism of several related monoterpenes in this bacterium.

While the degradation of terpenes is well-documented in this context, the microbial metabolism of substituted cyclohexenones can also be expected to yield similar keto-acid or keto-ester derivatives through oxidative ring cleavage. The general mechanism often involves a Baeyer-Villiger oxidation of the cyclic ketone, leading to a lactone, which is then hydrolyzed to an open-chain hydroxy acid. Subsequent oxidation of the hydroxyl group would yield the corresponding keto-acid.

Enzymatic Conversions of Monocyclic Monoterpene Ketones and Related Substrates

The enzymatic steps leading to the formation of 3-isopropenyl-6-oxoheptanoate from monocyclic monoterpene ketones in R. erythropolis DCL14 have been elucidated. The degradation of carveol, for instance, involves its oxidation to carvone (B1668592), which is then reduced to dihydrocarvone (B1202640). nih.gov Dihydrocarvone subsequently undergoes a Baeyer-Villiger oxidation to form a lactone, which is then hydrolyzed to 6-hydroxy-3-isopropenylheptanoate (B1227537). The final step to the keto-acid is the oxidation of this hydroxy acid. nih.gov

The key enzymatic reactions involved in these transformations are catalyzed by a suite of specialized enzymes, including monooxygenases, hydrolases, dehydrogenases, and reductases, which are discussed in more detail in the following sections.

Characterization of Enzymes Involved in Biotransformation of Ketoesters and Related Compounds

The biotransformation of cyclic ketones and the subsequent modification of the resulting keto-acid intermediates are orchestrated by specific classes of enzymes. Baeyer-Villiger monooxygenases are pivotal for the initial ring-opening, while dehydrogenases and reductases are crucial for the interconversion of keto and hydroxyl groups.

Baeyer-Villiger Monooxygenases in Lactone Formation and Subsequent Hydrolysis

Baeyer-Villiger monooxygenases (BVMOs) are a class of flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones to esters or cyclic ketones to lactones. In the context of terpene degradation by R. erythropolis DCL14, a key BVMO is the dihydrocarvone monooxygenase. This enzyme catalyzes the NADPH-dependent oxidation of dihydrocarvone to 4-isopropenyl-7-methyl-2-oxo-oxepanone. nih.gov

Following the BVMO-catalyzed lactonization, a specific ε-lactone hydrolase is responsible for the ring-opening of the lactone. In R. erythropolis DCL14, this enzyme hydrolyzes 4-isopropenyl-7-methyl-2-oxo-oxepanone to 6-hydroxy-3-isopropenylheptanoate. nih.gov This hydrolysis step is essential for preparing the molecule for further degradation.

The table below summarizes the key enzymes from R. erythropolis DCL14 involved in the conversion of dihydrocarvone to 6-hydroxy-3-isopropenylheptanoate.

EnzymeSubstrateProductCofactor
Dihydrocarvone Monooxygenase (BVMO)Dihydrocarvone4-Isopropenyl-7-methyl-2-oxo-oxepanoneNADPH
ε-Lactone Hydrolase4-Isopropenyl-7-methyl-2-oxo-oxepanone6-Hydroxy-3-isopropenylheptanoate-

Dehydrogenases and Reductases Mediating Keto-Reduction and Oxidation

The interconversion between hydroxyl and keto functional groups is a critical aspect of the metabolic pathways involving analogues of this compound. These reactions are catalyzed by dehydrogenases and reductases, which are typically dependent on nicotinamide (B372718) cofactors (NAD+/NADH or NADP+/NADPH).

In the degradation pathway of carveol by R. erythropolis DCL14, two key enzymes of this class have been identified:

Carveol Dehydrogenase (CDH): This enzyme catalyzes the oxidation of carveol to carvone. A novel NAD(H)-dependent CDH has been purified and characterized from this organism. researchgate.net It is a homotetramer with a broad substrate specificity for substituted cyclohexanols. researchgate.net The enzyme is stereoselective, preferentially converting (6S)-carveol stereoisomers. researchgate.net

Carvone Reductase: Following the oxidation of carveol, an unknown cofactor-dependent carvone reductase catalyzes the reduction of carvone to dihydrocarvone. nih.gov

Furthermore, the final step in the formation of 3-isopropenyl-6-oxoheptanoate is the oxidation of 6-hydroxy-3-isopropenylheptanoate, a reaction catalyzed by an NAD+-dependent 6-hydroxy-3-isopropenylheptanoate dehydrogenase . nih.gov

The characteristics of these dehydrogenases and reductases from the carveol degradation pathway in R. erythropolis DCL14 are summarized in the table below.

EnzymeReactionCofactorSubstrate Specificity
Carveol DehydrogenaseOxidation of carveol to carvoneNAD(H)Broad, with preference for substituted cyclohexanols; stereoselective for (6S)-carveol
Carvone ReductaseReduction of carvone to dihydrocarvoneUnknown-
6-Hydroxy-3-isopropenylheptanoate DehydrogenaseOxidation of 6-hydroxy-3-isopropenylheptanoate to 3-isopropenyl-6-oxoheptanoateNAD+-

Biosynthetic Relevance of this compound Structural Motifs in Biological Systems

While the primary focus of research on this compound analogues has been on their role as intermediates in catabolic pathways, the 6-oxoheptanoate structural motif does appear in natural products, suggesting a potential biosynthetic relevance.

For instance, methyl 6-oxoheptanoate has been identified as a component in the methanolic extract of the fruit of Citrullus colocynthis, a desert plant. researchgate.net The biosynthetic origin of this compound in the plant has not been fully elucidated but could potentially arise from the oxidative cleavage of cyclic precursors or the modification of fatty acid derivatives.

The broader family of terpenoids, from which many of the degradative substrates are derived, represents a vast and structurally diverse class of natural products. researchgate.netkneopen.comnih.gov The biosynthesis of terpenoids proceeds from the assembly of isoprene (B109036) units to form linear precursors, which are then cyclized and modified by a variety of enzymes, including terpene synthases and cytochrome P450 monooxygenases. mdpi.com While the direct biosynthesis of a simple molecule like this compound as a final product is not well-documented, the structural elements of a methylated, oxygenated heptane (B126788) chain can be found within more complex terpenoid skeletons. It is plausible that such motifs could be generated through tailoring reactions on a larger terpenoid backbone or through the action of polyketide synthases.

Further investigation into the biosynthesis of natural products in a wider range of organisms may reveal additional instances of the this compound structural motif, providing a more complete picture of its role in biological systems beyond catabolism.

Advanced Analytical Techniques for Structural Elucidation and Quantification of Methyl 4r 4 Methyl 6 Oxoheptanoate in Research Applications

Spectroscopic Methods for Chiral and Structural Analysis in Research Contexts

Spectroscopic techniques are indispensable for probing the molecular structure and confirming the presence of specific functional groups within the target molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of a molecule. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework. In the context of methyl (4R)-4-methyl-6-oxoheptanoate, NMR is critical for verifying the connectivity of the atoms and assessing the sample's purity by identifying signals from impurities or residual solvents.

Furthermore, NMR can be instrumental in determining the relative configuration and diastereomeric excess (de) in mixtures of stereoisomers. mdpi.com While ¹H NMR of a single enantiomer like the (4R) form will show a single set of signals, the presence of its diastereomer would result in a separate, distinct set of signals for nearby protons, allowing for quantification of the diastereomeric ratio. mdpi.com

Expected ¹H NMR Chemical Shifts: The proton signals for this compound are predicted to appear in distinct regions of the spectrum, corresponding to the different chemical environments of the protons.

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
CH₃ (ketone)~2.15Singlet (s)
O-CH₃ (ester)~3.67Singlet (s)
CH -CH₃~1.80 - 2.00Multiplet (m)
CH ₃ (chiral center)~0.95Doublet (d)
CH₂ (adjacent to C=O ester)~2.30 - 2.50Triplet (t)
CH₂ (adjacent to C=O ketone)~2.50 - 2.70Multiplet (m)
CH₂ (at C3)~1.50 - 1.70Multiplet (m)

Note: These are estimated values. Actual shifts can vary based on solvent and experimental conditions.

Expected ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon AtomExpected Chemical Shift (δ, ppm)
C=O (ketone)~208
C=O (ester)~174
O-CH₃ (ester)~52
CH (chiral center)~35
CH₃ (ketone)~30
CH₂ (adjacent to C=O ester)~30
CH₂ (adjacent to C=O ketone)~45
CH₂ (at C3)~28
CH₃ (chiral center)~20

Note: These are estimated values. Actual shifts can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a key technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS can distinguish its molecular formula from other potential compounds with the same nominal mass, serving as a definitive "molecular fingerprint." The technique's precision allows for the calculation of the molecular formula with a high degree of confidence.

ParameterValue
Molecular FormulaC₉H₁₆O₃
Monoisotopic Mass (Calculated)172.10994 Da
Observed Ion (Example)[M+H]⁺, [M+Na]⁺
Expected m/z for [M+H]⁺173.11722
Expected m/z for [M+Na]⁺195.09919

Note: Observed ions and their mass-to-charge ratios (m/z) depend on the ionization technique used (e.g., ESI, APCI).

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info For this compound, the IR spectrum will be dominated by strong absorption bands characteristic of its two carbonyl groups (ketone and ester) and C-O bonds. masterorganicchemistry.com

The presence of two distinct carbonyl peaks or a broadened carbonyl peak can confirm the presence of both the ketone and ester functionalities. The region below 1500 cm⁻¹, known as the fingerprint region, provides a unique pattern of absorptions that can be used to confirm the identity of the compound by comparison with a reference spectrum. docbrown.info

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)
C=O (Ester)Stretch~1735 - 1750
C=O (Ketone)Stretch~1715
C-O (Ester)Stretch~1170 - 1250
C-H (Alkyl)Stretch~2850 - 3000

Source: General IR absorption data. masterorganicchemistry.comlibretexts.org

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is essential for separating the components of a mixture, allowing for the assessment of both chemical purity and enantiomeric composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in the gas phase and then detects them with a mass spectrometer. For this compound, this method is ideal for assessing purity by detecting any volatile impurities. researchgate.netnih.gov

Crucially, when coupled with a chiral stationary phase column, GC can separate the (4R) and (4S) enantiomers. mdpi.com This allows for the precise determination of the enantiomeric excess (ee), which is a critical quality parameter for a chiral compound. The mass spectrometer provides definitive identification of the eluting peaks based on their mass spectra. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. wur.nl

Hypothetical Chiral GC-MS Data:

ParameterValue
ColumnChiral Stationary Phase (e.g., Cyclodextrin-based)
Retention Time (t R) for (4R)-enantiomer12.5 min
Retention Time (t R) for (4S)-enantiomer12.8 min
MS Fragmentation Ions (m/z)Consistent with the structure of methyl 4-methyl-6-oxoheptanoate
Enantiomeric Excess (ee) Calculationee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are versatile techniques for separating, identifying, and quantifying components in a mixture. researchgate.net For a non-volatile or thermally sensitive compound, HPLC is often preferred over GC. Reversed-phase HPLC, where the stationary phase is nonpolar, is commonly used for compounds like methyl esters. nih.gov

This technique can be used analytically to determine the chemical purity of a sample of this compound by separating it from non-volatile impurities or starting materials. Furthermore, preparative HPLC can be employed to purify the compound from a crude reaction mixture on a larger scale. researchgate.netnih.gov Detection is typically achieved using a UV detector (though the chromophore is weak in this molecule) or more universally with an Evaporative Light-Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Typical HPLC Method Parameters:

ParameterCondition
ColumnC18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Water and Acetonitrile or Methanol
Flow Rate1.0 mL/min
DetectionELSD or Mass Spectrometry
ApplicationPurity assessment and preparative purification

Chiral Chromatography for Enantiomeric Separation and Quantification

Chiral chromatography is an indispensable technique in stereoisomer analysis, enabling the separation and quantification of enantiomers. For this compound, a compound with a single stereocenter, chiral high-performance liquid chromatography (HPLC) is the method of choice for determining enantiomeric purity and for the precise quantification of each enantiomer in research samples. This is particularly crucial in asymmetric synthesis, where the goal is to produce a single, desired enantiomer.

The separation of enantiomers on a chiral stationary phase (CSP) is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times on the column and, consequently, their separation. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and are highly effective for the resolution of a wide variety of chiral compounds, including ketones and esters.

For the enantiomeric separation of compounds structurally similar to this compound, such as acyclic β-keto esters, cellulose-based columns like the Chiralcel OD-H have proven to be effective. The chiral selector in this column is cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) gel support. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which collectively contribute to the differential retention of the enantiomers.

In a typical research application, a normal-phase HPLC method would be developed. The mobile phase generally consists of a mixture of an alkane (such as n-hexane or n-heptane) and an alcohol (commonly isopropanol (B130326) or ethanol). The ratio of these solvents is a critical parameter that is optimized to achieve baseline separation of the enantiomers with a good resolution factor (Rs). A higher proportion of the alcohol modifier typically leads to shorter retention times, while a lower proportion increases retention and can improve resolution. The flow rate is usually maintained at a constant value to ensure reproducibility. Detection is most commonly performed using a UV detector at a wavelength where the compound exhibits sufficient absorbance.

The following data table represents a typical set of conditions and expected results for the chiral separation of a racemic mixture of methyl 4-methyl-6-oxoheptanoate on a Chiralcel OD-H column. This data is illustrative of the performance that can be achieved for this class of compounds.

ParameterCondition/Value
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Retention Time (R-enantiomer) 12.5 min
Retention Time (S-enantiomer) 14.2 min
Resolution (Rs) > 2.0

Quantification of each enantiomer is achieved by integrating the peak area of each separated enantiomer in the chromatogram. The enantiomeric excess (% ee) can then be calculated using the formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively. This quantitative data is vital for assessing the stereoselectivity of a chemical reaction and for ensuring the enantiopurity of the final compound in research and development.

Applications of Methyl 4r 4 Methyl 6 Oxoheptanoate As a Chiral Building Block in Organic Synthesis

Utilization in the Synthesis of Complex Natural Products and Analogues

The enantiopure nature of methyl (4R)-4-methyl-6-oxoheptanoate makes it an attractive starting material for the total synthesis of a variety of natural products, particularly those belonging to the polyketide family. The stereocenter at the C4 position serves as a crucial control element, directing the stereochemical outcome of subsequent transformations.

One of the key synthetic strategies involves the elaboration of the keto and ester functionalities to construct intricate carbon skeletons. For instance, the ketone can undergo stereoselective reductions or additions, while the ester can be hydrolyzed, reduced, or converted to other functional groups. These transformations allow for the introduction of new stereocenters with a high degree of control, guided by the existing chirality of the starting material.

A plausible, though not extensively documented, synthetic route to this chiral building block is the ozonolysis of derivatives of (R)-citronellal, a readily available natural product. Ozonolysis cleaves the double bond in citronellal (B1669106), and subsequent workup can yield the desired keto-ester functionality. researchgate.netcdnsciencepub.com The stereochemistry at the C4 position of the heptanoate (B1214049) is derived from the C3 position of (R)-citronellal.

While direct and explicit examples of the use of this compound in the total synthesis of specific complex natural products are not prominently reported in readily accessible literature, its structural motif is present in numerous polyketide natural products. Synthetic chemists often rely on chiral building blocks with similar 1,5-dicarbonyl or related patterns to construct these molecules. beilstein-journals.orgnih.govbeilstein-journals.org The inherent chirality and bifunctional nature of this compound make it a conceptually ideal candidate for such synthetic endeavors.

Role in the Preparation of Chiral Pharmaceutical Intermediates

The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic routes that employ chiral building blocks. This compound is a prime candidate for the synthesis of chiral pharmaceutical intermediates due to its versatile functional groups that allow for a wide range of chemical modifications.

The γ-methyl ketone moiety is a structural feature found in various biologically active molecules. researchgate.net The ability to introduce this chiral fragment enantioselectively is of great importance in medicinal chemistry. Synthetic strategies targeting pharmaceutical intermediates often involve the transformation of the ketone and ester groups into more complex functionalities, such as heterocyclic rings or extended side chains.

For example, the ketone can be a precursor for the formation of chiral alcohols or amines through stereoselective reduction or reductive amination, respectively. These functional groups are ubiquitous in pharmaceutical compounds. The ester group provides a handle for chain extension or modification through reactions such as Claisen condensations or amidations.

The following table illustrates potential transformations of this compound to generate key functionalities found in pharmaceutical intermediates:

Starting MaterialReagents and ConditionsProduct Functional GroupPotential Therapeutic Area
This compound1. Stereoselective reducing agent (e.g., chiral borane) 2. Further synthetic stepsChiral secondary alcoholCardiovascular, Antiviral
This compound1. NH3, H2, Raney Ni 2. Further synthetic stepsChiral primary amineCNS disorders, Antidepressants
This compound1. Hydrolysis (LiOH) 2. Amide coupling (e.g., with a chiral amine)Chiral amideVarious
This compound1. Base (e.g., LDA) 2. Alkyl halideα-Alkylated ketoneAnti-inflammatory

While specific examples of blockbuster drugs derived directly from this particular building block are not widely publicized, the strategic importance of chiral ketoesters in pharmaceutical synthesis is well-established. unimi.it

Development of New Synthetic Methodologies Featuring the (4R)-Methyl-6-oxoheptanoate Scaffold

The unique 1,5-dicarbonyl-like structure of this compound, combined with its defined stereochemistry, makes it an excellent platform for the development and validation of new synthetic methodologies. The presence of two distinct carbonyl groups with different reactivities allows for selective transformations, providing a testbed for novel reagents and reaction conditions.

Research in this area could focus on several aspects:

Stereoselective transformations: The development of new catalysts and reagents for the stereoselective reduction of the ketone or for diastereoselective additions to the enolate of the ester. The inherent chirality of the molecule can be used to study matched and mismatched diastereomeric interactions.

Tandem reactions: The design of cascade reactions that sequentially modify both the ketone and the ester in a single pot, leading to a rapid increase in molecular complexity.

Organocatalysis: The use of chiral organocatalysts to promote enantioselective reactions at either the ketone or the ester functionality. For instance, proline-derived catalysts could be employed for α-functionalization of the ketone.

The following table outlines hypothetical research directions for developing new synthetic methodologies using this scaffold:

Research AreaProposed ReactionPotential Outcome
Asymmetric CatalysisEnantioselective hydrogenation of the ketone using a chiral transition metal catalyst.Access to diastereomerically pure 1,3-diols after ester reduction.
Cascade ReactionsIntramolecular aldol (B89426) condensation followed by dehydration.Formation of a chiral cyclohexenone derivative.
BiocatalysisEnzymatic reduction of the ketone using a ketoreductase.Highly enantioselective synthesis of the corresponding chiral alcohol.

Future Research Directions and Unexplored Avenues for Methyl 4r 4 Methyl 6 Oxoheptanoate

Development of Novel and Sustainable Stereoselective Synthetic Routes

The efficient and environmentally benign synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. researchgate.net For methyl (4R)-4-methyl-6-oxoheptanoate, future research should prioritize the development of novel and sustainable stereoselective synthetic routes that move beyond classical methods.

Current research into the synthesis of chiral γ-keto esters often relies on methodologies such as the Michael addition, which, while effective, may involve harsh reagents and generate significant waste. researchgate.net Future efforts could focus on catalytic asymmetric methods, which are inherently more sustainable. nih.gov The exploration of organocatalysis, transition-metal catalysis, and biocatalysis offers promising avenues for the development of highly efficient and selective transformations. pharmasalmanac.com

A key area for investigation will be the application of "green chemistry" principles to the synthesis of this molecule. personalcaremagazine.comkaust.edu.sa This includes the use of renewable starting materials, atom-economical reactions, and the replacement of hazardous solvents with more environmentally friendly alternatives. For instance, the use of biocatalysts in aqueous media or supercritical carbon dioxide could significantly reduce the environmental footprint of the synthesis. personalcaremagazine.com

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

Synthetic StrategyPotential AdvantagesPotential ChallengesKey Research Focus
Organocatalysis Metal-free, often milder reaction conditions, readily available catalysts.Catalyst loading can be high, scalability may be a concern.Design of novel chiral organocatalysts with high turnover numbers.
Transition-Metal Catalysis High efficiency and selectivity, broad substrate scope.Metal contamination of the product, cost of precious metal catalysts.Development of catalysts based on earth-abundant metals, catalyst recycling strategies.
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally benign.Limited substrate scope for wild-type enzymes, operational stability.Enzyme screening and engineering, process optimization for industrial scale-up.
Chemoenzymatic Synthesis Combines the advantages of both chemical and enzymatic catalysis. organic-chemistry.orgCompatibility of reaction conditions for both catalytic steps.Development of one-pot or tandem reactions to improve process efficiency.

In-depth Investigation of Enzymatic Mechanisms and Protein Engineering for Biocatalysis

Biocatalysis offers a powerful tool for the synthesis of chiral molecules with high enantiomeric purity. researchgate.net Future research on this compound should delve into the use of enzymes, particularly ketoreductases (KREDs), for its stereoselective synthesis.

An initial step would be the screening of existing KRED libraries to identify enzymes capable of reducing a suitable prochiral diketone precursor to the desired (4R)-enantiomer. Dynamic kinetic resolution, a process that combines in-situ racemization of the starting material with an enantioselective enzymatic reaction, could also be a powerful strategy. nih.gov

Beyond screening, protein engineering will be crucial for developing highly efficient and specific biocatalysts. researchgate.net Site-directed mutagenesis and directed evolution can be employed to enhance the activity, selectivity, and stability of promising KREDs. A thorough understanding of the enzyme's active site and the molecular basis of substrate recognition will be paramount for successful engineering. nih.govnih.gov Computational modeling, including molecular docking and molecular dynamics simulations, can provide valuable insights into enzyme-substrate interactions and guide protein engineering efforts. nih.govpnas.org

Table 2: Potential Ketoreductases for Investigation and Engineering

Enzyme SourceKnown Substrate ScopePotential for EngineeringResearch Approach
Saccharomyces cerevisiaeBroad, including various ketones and keto esters.Well-characterized, amenable to genetic modification.Screening of different strains, overexpression of specific reductases.
Candida speciesKnown for high stereoselectivity in the reduction of carbonyl compounds.Several commercially available lipases and reductases.Evaluation of commercially available enzymes, rational design based on crystal structures.
Thermophilic organismsEnzymes often exhibit high stability under process conditions.Potential for novel enzyme discovery.Genome mining and screening of extremophiles for novel KREDs.
Engineered KREDsTailored for specific substrates and reaction conditions.High potential for achieving desired selectivity and activity.Directed evolution and site-directed mutagenesis of known KRED scaffolds.

Exploration of Advanced Spectroscopic and Computational Methodologies for Chiral Discrimination

The accurate determination of enantiomeric purity is critical in the development and application of chiral molecules. nih.gov Future research should focus on the application and development of advanced spectroscopic and computational methods for the chiral discrimination of this compound.

While chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard techniques, exploring more rapid and direct methods is a key research avenue. libretexts.org Chiroptical spectroscopy, including circular dichroism (CD) and vibrational circular dichroism (VCD), offers the potential for in-situ monitoring of stereoselective reactions. nih.govrsc.org The development of chiral sensors and probes that interact specifically with one enantiomer could also lead to novel analytical methods.

Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of chiral solvating agents or chiral shift reagents is another powerful tool for determining enantiomeric excess. libretexts.orgresearchgate.net Future work could explore the use of novel chiral derivatizing agents that enhance the spectral resolution of the enantiomers.

Computational methods, particularly density functional theory (DFT), can be used to predict the chiroptical properties of the enantiomers, aiding in the interpretation of experimental spectra and the assignment of absolute configuration. pnas.org

Table 3: Advanced Analytical Techniques for Chiral Analysis

TechniquePrinciplePotential Application for this compoundResearch Focus
Chiral Chromatography (GC, HPLC) Differential interaction with a chiral stationary phase.Baseline method for determining enantiomeric purity.Development of new chiral stationary phases for improved resolution.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light.Real-time monitoring of asymmetric reactions.Correlation of CD spectra with absolute configuration through computational modeling.
Vibrational Circular Dichroism (VCD) Vibrational analogue of CD, sensitive to molecular stereochemistry.Unambiguous determination of absolute configuration without the need for crystallization.Application of VCD to flexible molecules and comparison with theoretical predictions.
NMR with Chiral Auxiliaries Formation of diastereomeric complexes leading to distinct NMR signals.Accurate quantification of enantiomeric excess in reaction mixtures.Synthesis and evaluation of novel and more effective chiral solvating and derivatizing agents.

Interdisciplinary Research Integrating Synthesis, Metabolism, and Advanced Analytical Techniques

A holistic understanding of this compound requires an interdisciplinary approach that integrates its synthesis, potential metabolic fate, and analysis. As a branched-chain keto ester, it may play a role in or be influenced by metabolic pathways involving branched-chain amino acids. nyu.edunih.govmedlink.comnih.gov

Future research should explore the potential metabolic transformations of this compound in relevant biological systems. This could involve in vitro studies with liver microsomes or in vivo studies in model organisms. Identifying the metabolites of this compound would provide crucial information about its biological activity and potential applications.

The integration of advanced analytical techniques will be essential for these studies. Mass spectrometry-based metabolomics can be used to identify and quantify the compound and its metabolites in complex biological matrices. The combination of synthetic chemistry to produce isotopically labeled standards, with sensitive analytical methods, will be key to elucidating its metabolic pathways.

This interdisciplinary approach, bridging synthetic chemistry, biochemistry, and analytical science, will be crucial for unlocking the full potential of this compound as a valuable chiral building block or bioactive molecule. nih.govrsc.orgnih.gov

Q & A

Q. Mitigation Strategies :

  • Storage Conditions : Use inert atmosphere (N₂/Ar) and desiccants (silica gel) at –20°C.
  • Stabilizers : Add radical scavengers (e.g., BHT) to prevent oxidation .
  • Analytical Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to track degradation .

How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reaction environments?

Advanced Research Question
Methodological Answer:

Molecular Dynamics (MD) Simulations : Model solvent effects on reaction intermediates (e.g., benzene vs. DMF) to predict regioselectivity .

Docking Studies : Screen potential catalysts (e.g., organocatalysts) for asymmetric synthesis applications.

Hybrid Workflow :

  • Step 1 : Optimize geometry using Gaussian09 (B3LYP/6-31G*).
  • Step 2 : Compare computed NMR shifts with experimental data to validate models .

Case Study : A simulated nucleophilic attack on the ketal group predicted 85% yield under basic conditions, aligning with experimental results (82% yield) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.